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molecular formula C9H6FNO B1322307 4-Fluoro-1H-indole-3-carbaldehyde CAS No. 23073-31-6

4-Fluoro-1H-indole-3-carbaldehyde

Cat. No. B1322307
M. Wt: 163.15 g/mol
InChI Key: CMNRHJOJYQIGDD-UHFFFAOYSA-N
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Patent
US07049310B2

Procedure details

According to the procedure of Preparation 13 (c),except substituting 4-fluoro-1H-indole-3-carboxaldehyde for the 1,3-dimethyl-1H-indole-2-carboxaldehyde, the title compound was prepared as a viscous oil: MS (ES) m/e 179 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([CH:11]=O)=[CH:5][NH:6]2.[CH3:13][N:14]1C2C(=CC=CC=2)C(C)=C1C=O>>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([CH2:11][NH:14][CH3:13])=[CH:5][NH:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2C(=CNC2=CC=C1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=C(C2=CC=CC=C12)C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
According to the procedure of Preparation 13

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C(=CNC2=CC=C1)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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